![molecular formula C20H23N3O5 B15129936 Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester CAS No. 94577-96-5](/img/structure/B15129936.png)
Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-PNA typically involves the coupling of benzyloxycarbonyl-L-leucine (Z-L-Leu) with p-nitroaniline (PNA). The reaction is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods: Industrial production of Z-LEU-PNA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Z-LEU-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of Z-LEU-PNA results in the release of p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using aminopeptidases or other proteolytic enzymes.
Coupling Reagents: DCC, DIC, HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide).
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond .
Aplicaciones Científicas De Investigación
Z-LEU-PNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes, particularly aminopeptidases.
Medicine: In the development of diagnostic assays for enzyme activity related to various diseases.
Chemistry: In the synthesis of peptide-based compounds and the study of peptide coupling reactions.
Industry: In the production of enzyme assays and diagnostic kits.
Mecanismo De Acción
The mechanism of action of Z-LEU-PNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the leucine residue and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its absorbance at 405 nm .
Comparación Con Compuestos Similares
Z-Phe-Leu-Glu-pNA: A chromogenic substrate for glutamyl endopeptidases, used in the study of proteolytic enzymes.
Uniqueness: Z-LEU-PNA is unique due to its specific use as a substrate for aminopeptidases, making it valuable in studying these enzymes’ activity and specificity. Its chromogenic nature allows for easy detection and quantification of enzyme activity .
Propiedades
Número CAS |
94577-96-5 |
|---|---|
Fórmula molecular |
C20H23N3O5 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
benzyl N-[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Clave InChI |
WFFYUGQKEFKRAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



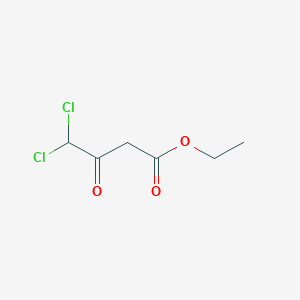

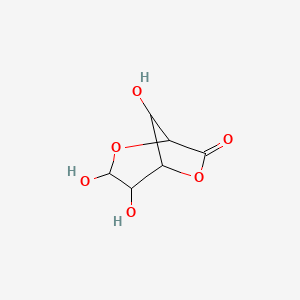

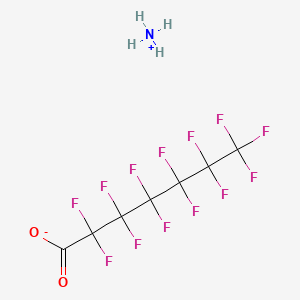
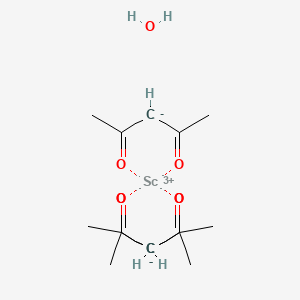

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)
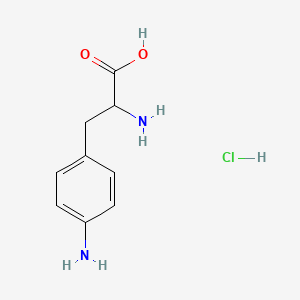
![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
